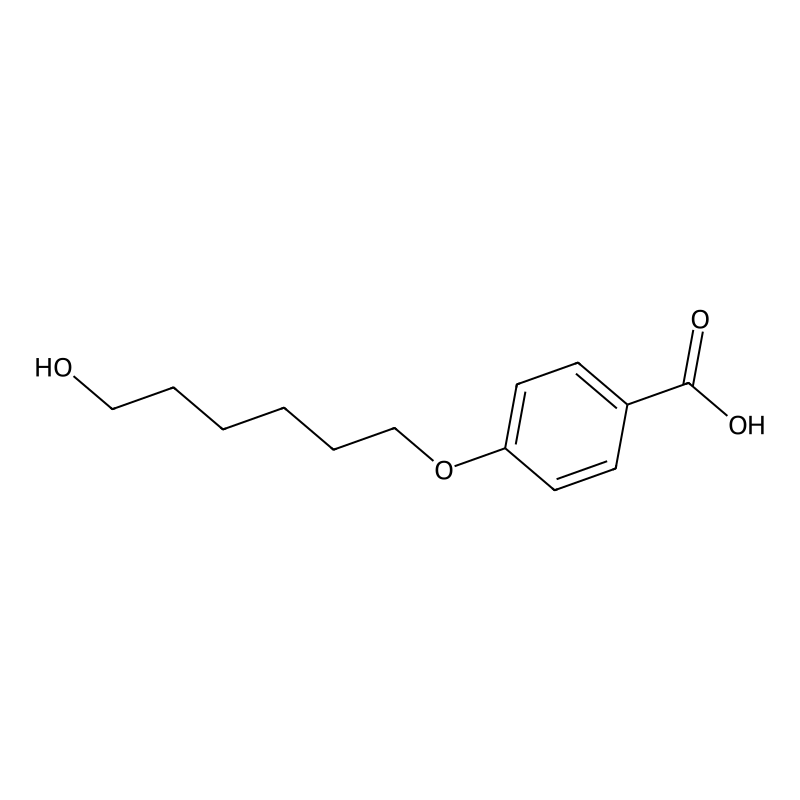4-((6-Hydroxyhexyl)oxy)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Potential Uses
Based on its chemical structure, 4-((6-Hydroxyhexyl)oxy)benzoic acid possesses a carboxylic acid group and a hydroxyl group. Carboxylic acids can participate in various chemical reactions, while hydroxyl groups can form hydrogen bonds. These functional groups suggest potential applications in areas like material science or the development of new molecules with specific properties. However, no definitive research on these applications is publicly available.
Availability of Information
While some resources like PubChem [] and ChemSpider [] provide basic information on the compound, including its structure and identifiers, there is a lack of scientific literature or patents referencing its use in research.
4-((6-Hydroxyhexyl)oxy)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈O₄. It features a benzoic acid core substituted with a 6-hydroxyhexyl ether group. This compound is characterized by its hydroxyl group, which enhances its solubility and potential biological activity. The structure consists of a benzene ring bonded to a carboxylic acid group and an ether linkage, making it a versatile compound in various chemical applications.
- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is significant for modifying the compound's properties for specific applications.
- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
- Acid-Base Reactions: As a carboxylic acid, it can donate protons in acidic conditions, which may be relevant in biological systems or synthetic pathways.
Research indicates that 4-((6-Hydroxyhexyl)oxy)benzoic acid exhibits various biological activities:
- Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antimicrobial effects, potentially making this compound useful in pharmaceutical applications .
- Cellular Interaction: The hydroxyl group may enhance interactions with cellular membranes, influencing absorption and bioavailability .
- Toxicity Considerations: It is classified as harmful if swallowed or in contact with skin, highlighting the need for careful handling .
The synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid can be achieved through several methods:
- Reflux Method:
- Esterification:
- The carboxylic acid can be reacted with alcohols under acidic conditions to form esters, modifying the compound's properties for specific applications.
- Functionalization Reactions:
4-((6-Hydroxyhexyl)oxy)benzoic acid finds applications across various fields:
- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.
- Cosmetics: The compound may be used as an ingredient in skin care products due to its solubility and interaction with biological membranes.
- Materials Science: Its unique structure allows for use in polymer chemistry and material engineering, particularly in creating functionalized polymers.
Studies on 4-((6-Hydroxyhexyl)oxy)benzoic acid focus on its interactions within biological systems:
- Membrane Interaction: Research indicates that compounds with similar structures can influence membrane permeability and fluidity, which could affect drug delivery systems .
- Cellular Uptake: Investigations into how this compound interacts with cellular components are essential for understanding its bioavailability and efficacy as a therapeutic agent.
Several compounds share structural similarities with 4-((6-Hydroxyhexyl)oxy)benzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Hydroxyphenyl)butanoic acid | Hydroxyl group on phenyl ring | Potential anti-inflammatory properties |
| 4-(Hexyloxy)benzoic acid | Hexyloxy substituent | Enhanced lipophilicity |
| 4-(Octyloxy)benzoic acid | Octyloxy substituent | Increased hydrophobicity |
| 4-(Acryloyloxy)benzoic acid | Acryloyloxy group | Useful in polymerization reactions |
The uniqueness of 4-((6-Hydroxyhexyl)oxy)benzoic acid lies in its specific combination of hydrophilic and hydrophobic characteristics due to its hydroxyl and ether functionalities, making it suitable for diverse applications ranging from pharmaceuticals to materials science.
XLogP3
GHS Hazard Statements
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (66.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H371 (66.67%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








